N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide: is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes both chloro and fluoro substituents on aromatic rings, as well as a dihydropyrazinone core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Dihydropyrazinone Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone ring.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce chloro and fluoro groups onto the aromatic rings. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.
Thioacetamide Linkage Formation: The final step involves the coupling of the dihydropyrazinone core with a thioacetamide moiety, typically using thiolating agents and acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone core, potentially converting them to alcohols.
Substitution: The aromatic rings with chloro and fluoro substituents can participate in
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-13(21)12(20)8-11/h1-8H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQSRZIJKJERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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